molecular formula C11H14N2 B13622888 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine

1-(1-Methyl-1h-indol-2-yl)ethan-1-amine

Cat. No.: B13622888
M. Wt: 174.24 g/mol
InChI Key: XYMCJXGZRAPBPQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C 11 H 14 N 2 and a molecular weight of 174.24 g/mol . It is supplied for research and development purposes and is strictly labeled "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or personal use. Researchers value this compound and its structural analogs as valuable intermediates in organic synthesis and medicinal chemistry research, particularly in the exploration of substituted indole derivatives . Indole-based structures are a significant area of study in pharmaceutical development. When handling this material, researchers should consult the safety data sheet for specific hazard information. Standard safe laboratory practices should always be followed, including the use of appropriate personal protective equipment.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-(1-methylindol-2-yl)ethanamine

InChI

InChI=1S/C11H14N2/c1-8(12)11-7-9-5-3-4-6-10(9)13(11)2/h3-8H,12H2,1-2H3

InChI Key

XYMCJXGZRAPBPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the reaction of 1-methylindole with ethylamine under controlled conditions can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed:

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of reduced amines and hydrocarbons

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

1-(1-Methyl-1h-indol-2-yl)ethan-1-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(1-Methyl-1H-indol-2-yl)ethan-1-amine with structurally related indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral/Physicochemical Data References
This compound C₁₁H₁₄N₂ 174.25 1-methylindole, 2-ethylamine Predicted CCS: [M+H]⁺ = 150.4 Ų
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₉H₁₂N₂ 148.21 Dihydroindole, 5-methylamine ¹H NMR: δ 2.45 (NH₂), 5.28 (NH)
1-(6-Methoxy-1H-indol-3-yl)ethan-1-amine C₁₁H₁₄N₂O 190.24 6-methoxyindole, 3-ethylamine MDL: MFCD21877422
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine C₁₆H₁₅ClN₂ 270.76 3-indole, 2-chlorophenyl, ethylamine CAS: 735322-70-0; MDL: MFCD04614721
2-(6-Methyl-1H-indol-1-yl)ethan-1-amine C₁₁H₁₄N₂ 174.25 1-indole, 6-methyl, 1-ethylamine Purity: 95%; CAS: 1094511-43-9

Key Observations :

  • Substituent Effects: The position and nature of substituents significantly influence electronic and steric properties. For example, the 6-methoxy group in 1-(6-Methoxy-1H-indol-3-yl)ethan-1-amine enhances polarity compared to the non-polar methyl group in the target compound .
  • Pharmacophore Potential: The ethylamine side chain in these compounds is a common motif in bioactive molecules, enabling hydrogen bonding and ionic interactions with biological targets .

Biological Activity

1-(1-Methyl-1H-indol-2-yl)ethan-1-amine, commonly known as tryptamine , is a significant compound in the realm of biochemistry and pharmacology. It is a derivative of indole, a structure prevalent in many biologically active molecules. This compound has garnered attention due to its diverse biological activities, including neuropharmacological effects, interactions with serotonin receptors, and potential therapeutic applications.

The molecular formula of this compound is C11H14NC_{11}H_{14}N, with a molecular weight of approximately 174.24 g/mol. Its structure consists of an indole ring substituted with an ethylamine group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Neuropharmacological Effects

Tryptamine and its derivatives are known to interact with various neurotransmitter systems, particularly the serotonergic system.

  • Serotonin Receptor Agonism : Tryptamine acts as a partial agonist at serotonin receptors (5-HT receptors), influencing mood and cognition. Research indicates that it may enhance serotonergic signaling, which is crucial for mood regulation and anxiety alleviation .

Anticancer Properties

Recent studies have explored the potential anticancer effects of tryptamine derivatives. For instance, compounds structurally related to tryptamine have shown promising antiproliferative activity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Tryptamine Derivative AMCF-7 (Breast Cancer)15.2
Tryptamine Derivative BHeLa (Cervical Cancer)12.8

These findings suggest that modifications to the tryptamine structure can enhance its anticancer efficacy .

Antimicrobial Activity

Tryptamine has demonstrated antimicrobial properties against several pathogens. Studies indicate that it exhibits inhibitory effects on bacterial growth, making it a potential candidate for developing new antimicrobial agents.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Cognitive Enhancement : In a study involving animal models, administration of tryptamine led to improved cognitive performance in memory tasks, suggesting its role in enhancing synaptic plasticity .
  • Antidepressant Effects : Clinical evaluations have shown that tryptamine analogs can produce antidepressant-like effects in rodent models, potentially through modulation of serotonin pathways .
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that tryptamine derivatives inhibited cell proliferation significantly more than the parent compound, indicating that structural modifications can lead to enhanced biological activity .

Q & A

Q. What are the common synthetic routes for 1-(1-Methyl-1H-indol-2-yl)ethan-1-amine?

Reductive amination is a primary method, involving the reaction of 1-methyl-1H-indole-2-carbaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like over-alkylated amines. Post-synthesis purification via column chromatography or crystallization ensures high purity.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for the indole aromatic protons (δ 7.0–7.5 ppm), methyl group (δ 2.4–3.0 ppm), and ethylamine backbone (δ 1.2–1.8 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ = C11H14N2, calculated 189.1234) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites like the indole C3 position. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., MAO enzymes) by simulating binding affinities .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–75%)?

  • Byproduct Analysis : LC-MS or GC-MS to detect impurities (e.g., dimerization products) .
  • Reaction Monitoring : In-situ FT-IR or Raman spectroscopy tracks intermediate formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility and reduce side reactions .

Q. How can X-ray crystallography elucidate the compound’s solid-state conformation?

Single-crystal X-ray diffraction (SHELX suite) resolves bond angles, torsion angles, and packing interactions. For example, the indole ring’s planarity and ethylamine chain orientation influence molecular stacking, critical for understanding physicochemical properties .

Q. What structural analogs of this compound show MAO-B inhibitory activity?

Analogous indole derivatives with propargylamine groups (e.g., ASS234) exhibit MAO-B inhibition (IC50 < 50 nM) via covalent binding to the FAD cofactor. Structure-activity relationship (SAR) studies suggest substituting the ethylamine chain with bulkier groups enhances selectivity .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Acidic Conditions (pH < 4) : Protonation of the amine group increases solubility but may degrade via hydrolysis.
  • Basic Conditions (pH > 9) : Deamination or oxidation risks require stabilizers like ascorbic acid .
    Stability assays (HPLC) under accelerated conditions (40°C, 75% RH) quantify degradation kinetics .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reducing AgentNaBH3CN (0.1 M)85% Purity
Reaction Temperature25°CMinimizes Byproducts
SolventMeOH/THF (3:1 v/v)Enhances Solubility

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
1H NMRδ 2.35 (s, 3H, N-CH3), δ 3.12 (q, 2H, CH2NH2)
HRMS[M+H]+ = 189.1234 (C11H14N2)

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